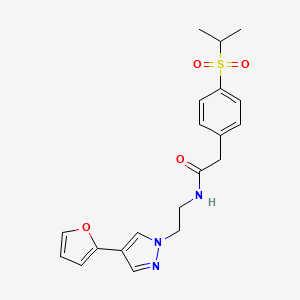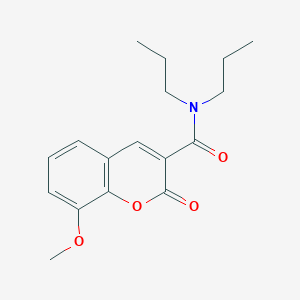![molecular formula C14H18Cl2N2O3S B2770006 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE CAS No. 731815-63-7](/img/structure/B2770006.png)
4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE is a synthetic organic compound with the molecular formula C14H18Cl2N2O3S It is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-chlorobenzene sulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate. This intermediate is then reacted with 4-chlorobutanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted piperazine compounds.
Scientific Research Applications
4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2-fluorophenyl)-1-butanone: An analog with a fluorine substitution, known for its antipsychotic properties.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol: A triazole derivative with antifungal activity.
Uniqueness
4-CHLORO-1-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE is unique due to its combination of a sulfonylpiperazine moiety and a butanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c15-7-1-2-14(19)17-8-10-18(11-9-17)22(20,21)13-5-3-12(16)4-6-13/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHLIKOXZHPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-({4-[(3,4,5-trimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B2769924.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2769927.png)
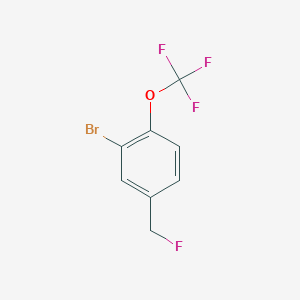
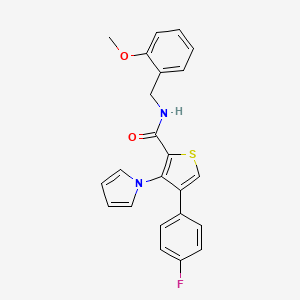
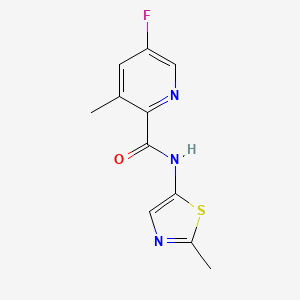
![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)
![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)
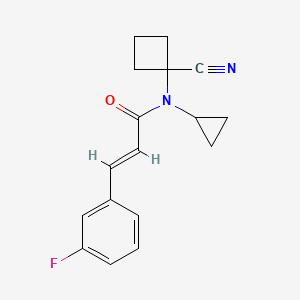
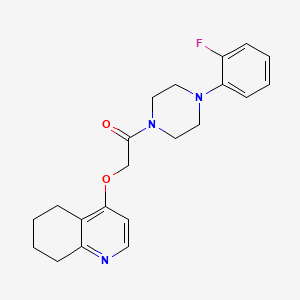
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)
